Benzoquinonium dibromide
Description
Historical Context and Nomenclature in Neuropharmacology
The emergence of benzoquinonium (B1213216) dibromide is rooted in the mid-20th-century quest for novel pharmacological agents capable of modulating cholinergic neurotransmission, particularly at the neuromuscular junction.
Developed in the 1950s, benzoquinonium was identified as a potent muscle relaxant. windows.net Its utility in surgical anesthesia spurred early investigations into its mechanism of action. windows.net By the early 1960s, it was established as one of the primary non-depolarizing neuromuscular blocking drugs available to anesthetists. nih.gov The history of neuromuscular blockers can be divided into three general periods: the curare era (before 1942), the era of chemical modification of natural compounds like succinylcholine (B1214915) (1942-1980), and the modern era of synthesis of compounds like benzoquinonium and amino steroids (after 1980). medigraphic.com
Its significance in cholinergic research extends beyond its clinical applications. The compound became a valuable tool in fundamental neuropharmacology for studying the properties of cholinergic receptors. biologists.com Researchers have utilized benzoquinonium to probe the cholinergic systems in various organisms, including invertebrates like the cockroach (Periplaneta americana) and the fruit fly (Drosophila melanogaster), to understand neural circuit excitability and the pharmacology of nicotinic receptors. biologists.comuky.edu These studies helped to delineate the functional roles of different receptor subtypes. uky.edu
In scientific and historical literature, benzoquinonium dibromide is identified by several names and chemical identifiers. The compound is a quaternary ammonium (B1175870) salt, and while the dibromide form is common, the chloride salt, benzoquinonium chloride, has also been used in research. biologists.commedchemexpress.com
| Identifier Type | Identifier | Source |
|---|---|---|
| Common Name | This compound | medchemexpress.commedchemexpress.comrndsystems.com |
| Synonym | Benzoquinonium chloride | biologists.commedchemexpress.com |
| IUPAC Name | benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium;dibromide | |
| CAS Number | 311-09-1 | |
| Molecular Formula | C₃₄H₅₀Br₂N₄O₂ | rndsystems.com |
| Molecular Weight | 706.6 g/mol | rndsystems.com |
Early Investigations and Significance in Cholinergic Research
Classification as a Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonist
This compound is definitively classified as a nicotinic acetylcholine receptor (nAChR) antagonist. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com Nicotinic receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are crucial for signaling at the neuromuscular junction and in autonomic ganglia. medchemexpress.com
The antagonistic action of benzoquinonium is potent, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.46 μM. medchemexpress.commedchemexpress.com It is known to block both neuromuscular and ganglionic transmission. medchemexpress.com Research indicates that benzoquinonium is not selective, inhibiting both muscle and ganglionic nAChRs with similar potency. windows.net
A key feature of its mechanism is its dual action on the receptor's ion channel. Studies have shown that while it can activate single channels, it also functions to block the open channels of nicotinic receptors. rndsystems.com This complex interaction distinguishes it from simple competitive antagonists.
| Parameter | Description | Source |
|---|---|---|
| Primary Target | Nicotinic Acetylcholine Receptors (nAChRs) | medchemexpress.commedchemexpress.com |
| Action | Antagonist, Ganglion Blocker | rndsystems.com |
| Potency (IC₅₀) | 0.46 μM | medchemexpress.commedchemexpress.com |
| Mechanism | Activates single channels but blocks open channels at nicotinic receptors. | rndsystems.com |
| Selectivity | Non-selective; inhibits both muscle and ganglionic nAChRs. | windows.net |
Broader Context within Quaternary Ammonium Compounds and Ion Channel Modulators
Chemically, this compound is a bis-quaternary ammonium compound. dntb.gov.ua This structural class is characterized by a positively charged nitrogen atom bonded to four carbon atoms. The correlation between the quaternary ammonium function and neuromuscular blocking activity was one of the first valid structure-activity relationships established in pharmacology, dating back to the work of Crum Brown and Fraser in the 1860s. nih.gov These compounds often act as surfactants due to their amphiphilic nature, possessing both a charged, hydrophilic head and a lipophilic tail, which allows them to interact with cell membranes. nih.gov
Functionally, benzoquinonium is an ion channel modulator. medchemexpress.com It belongs to the family of compounds that affect ligand-gated ion channels (LGICs), which are responsible for converting chemical signals into electrical outputs in the nervous system. scispace.com Its action as an antagonist at the nAChR, a cation-selective ion channel, places it squarely within this important class of neuropharmacological agents. scispace.com
Structure
2D Structure
Properties
Molecular Formula |
C34H50Br2N4O2 |
|---|---|
Molecular Weight |
706.6 g/mol |
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium dibromide |
InChI |
InChI=1S/C34H48N4O2.2BrH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H |
InChI Key |
DVQZHWAYOLXTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-] |
Origin of Product |
United States |
Synthesis Methodologies and Analog Development
General Synthetic Considerations for Dibromide Compounds
The synthesis of organobromine compounds, including dibromides, employs several established methods. The choice of method often depends on the substrate and desired product. Most organobromine compounds are relatively nonpolar. wikipedia.org The carbon atom in a carbon-bromine bond is electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromides is generally intermediate between that of organochlorides and organoiodides. wikipedia.org
Key synthetic routes for preparing dibromide compounds include:
Addition of Bromine to Alkenes : Alkenes readily undergo addition reactions with bromine (Br₂) without the need for a catalyst to form vicinal dibromides. This reaction is a reliable method for introducing two bromine atoms across a double bond. wikipedia.org
Electrophilic Aromatic Substitution : Aromatic compounds can be brominated, leading to the substitution of a hydrogen atom with a bromine atom. This reaction typically requires a catalyst, such as aluminum tribromide (AlBr₃) or iron tribromide (FeBr₃), and results in the evolution of hydrogen bromide gas. wikipedia.org
Reaction with Hydrogen Bromide : Hydrogen bromide (HBr) can be used to convert alcohols into alkyl bromides. wikipedia.org Furthermore, under free radical conditions, HBr adds to alkenes in an anti-Markovnikov fashion, which is a commercially significant method for producing 1-bromoalkanes. wikipedia.org
Reactions with Bromide Salts : Bromide salts can be used in various reactions, such as treating a compound with lithium bromide (LiBr) to form a dibromide derivative. beilstein-journals.org
One-Pot Synthesis Procedures : Efficient one-pot procedures have been developed for synthesizing certain dibromides. For instance, 1,1′-(9-selenabicyclo[3.3.1]nonane-2,6-diyl)dipyridinium dibromides can be synthesized via the transannular addition of selenium dibromide to Z,Z-cycloocta-1,5-diene, followed by a reaction with pyridine (B92270) derivatives. nih.gov
Table 1: General Synthesis Methods for Dibromide Compounds
| Synthesis Method | Reactants | Conditions | Product Type | Citation |
|---|---|---|---|---|
| Addition to Alkenes | Alkene, Bromine (Br₂) | No catalyst needed | Vicinal Dibromide | wikipedia.org |
| Aromatic Substitution | Aromatic Compound, Br₂ | Lewis Acid Catalyst (e.g., FeBr₃) | Aryl Bromide | wikipedia.org |
| Free-Radical Addition | Alkene, Hydrogen Bromide (HBr) | Free-radical initiator | 1-Bromoalkane | wikipedia.org |
| Alcohol Conversion | Alcohol, HBr | Low temperature | Alkyl Bromide | wikipedia.org |
| One-Pot Synthesis | Selenium Dibromide, Diene, Pyridine | Room temperature / Reflux | Dipyridinium Dibromide | nih.gov |
Design and Synthesis of Benzoquinonium (B1213216) Analogs and Derivatives
The design of analogs of benzoquinonium, a bis-quaternary ammonium (B1175870) compound, is rooted in the broader field of quinone and quinoline (B57606) chemistry. The synthesis of derivatives often involves modifying the core benzoquinone structure or the linking chains. researchgate.netbiointerfaceresearch.com For example, novel benzoquinone derivatives can be synthesized through the alkenylation of 2-methyl-1,4-benzoquinone. researchgate.net Another approach involves the condensation of aminated benzo-15-crown-5 (B77314) with various quinones. nih.gov
The synthesis of related benzo[c]quinoline derivatives involves an initial N-alkylation (quaternization) of the benzo[c]quinoline nitrogen atom, followed by a cycloaddition reaction. mdpi.com These methods highlight the chemical strategies available for creating structural variants of the core molecule to explore their biological activities.
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications affect the biological function of compounds like benzoquinonium. For bis-quaternary ammonium compounds, several structural features are known to be critical for their activity as neuromuscular blocking agents.
Quaternary Ammonium Groups : The presence of at least one, and typically two, quaternary ammonium groups is essential for activity. tums.ac.irsaica.com.au These positively charged groups are attracted to the negatively charged sites on nicotinic acetylcholine (B1216132) receptors. saica.com.au
Molecular Size and Rigidity : Non-depolarizing neuromuscular blockers are often bulky, rigid molecules ("pachycurares"), a feature that favors this mechanism of action. saica.com.auaneskey.com
Substitution on Quaternary Nitrogens : Replacing the methyl groups on the quaternary nitrogen atoms with larger alkyl groups can lead to a decrease in both potency and duration of action. tums.ac.ir
Core Structure : The nature of the central part of the molecule is also significant. In aminosteroidal compounds, an androstane (B1237026) skeleton maintains the distance between the quaternary nitrogens. aneskey.com In benzylisoquinolinium compounds, the nitrogen atoms are part of the isoquinoline (B145761) ring systems. aneskey.com
The distance between the two quaternary nitrogen atoms, known as the interonium distance, is a critical determinant of the activity and specificity of bis-quaternary ammonium compounds.
Optimal Distance for Neuromuscular Blockade : For neuromuscular blockade, a specific interonium distance is considered optimal. In many potent non-depolarizing agents, this distance is approximately 1.2 to 1.4 nanometers (nm). saica.com.au Some research suggests the distance is around 1.4 nm. tums.ac.iraneskey.com This spacing is thought to correspond to the distance between the anionic sites on the two alpha subunits of the nicotinic acetylcholine receptor.
Differentiation from Ganglionic Blockade : The interonium distance also helps differentiate between neuromuscular and ganglionic blocking activity. A shorter distance between the charged centers is associated with increased ganglionic blockade. oup.com For instance, in the "methonium" series of compounds, maximal ganglionic blockade is observed with 5-6 intervening methylene (B1212753) (CH₂) groups, whereas maximal neuromuscular blockade occurs with 10 groups. saica.com.au
Impact of Altering Distance : Studies on steroidal bis-quaternary ammonium derivatives have shown that increasing the distance between the two quaternary nitrogens can lead to a decrease in neuromuscular blocking activity. nih.gov This highlights the sensitivity of the biological receptor to this specific structural parameter.
Table 2: Influence of Interonium Distance on Biological Activity
| Feature | Observation | Implication | Citation |
|---|---|---|---|
| Optimal NMBA Distance | Approx. 1.2-1.4 nm | Corresponds to receptor site spacing for potent neuromuscular blockade. | saica.com.au |
| Ganglionic Blockade | Shorter interonium distance | Enhances affinity for ganglionic receptors over muscle receptors. | oup.com |
| "Methonium" Series | 10 CH₂ groups (e.g., Decamethonium) | Maximal neuromuscular blockade. | saica.com.au |
| "Methonium" Series | 5-6 CH₂ groups (e.g., Hexamethonium) | Maximal ganglionic blockade. | saica.com.au |
| Steroidal Analogs | Increasing the distance | Decreased neuromuscular blocking activity. | nih.gov |
Pharmacological Characterization and Mechanistic Elucidation
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interaction Profile
Benzoquinonium (B1213216) dibromide acts as a nicotinic antagonist and ganglion blocker. medchemexpress.com It is known to inhibit both muscle and ganglionic nAChRs with similar potency. windows.net The compound's interaction with nAChRs is multifaceted, involving binding to the receptor and influencing its functional state.
Studies have characterized the binding affinity of benzoquinonium dibromide to nAChRs. It demonstrates antagonistic properties with an IC₅₀ value of 0.46 μM for nicotinic acetylcholine receptors. medchemexpress.commedchemexpress.com The affinity of ligands for nAChRs can be influenced by the receptor's state; for instance, desensitized nAChRs often exhibit a higher affinity for agonists. windows.net While specific kinetic parameters (K-on, K-off) for benzoquinonium are not extensively detailed in the provided results, its potency as an antagonist suggests a significant affinity for the receptor binding sites. windows.netmedchemexpress.com The binding of ligands like benzoquinonium occurs at the interfaces between the different subunits of the pentameric nAChR. conicet.gov.ar For example, in muscle-type receptors, the high-affinity site is at the αδ subunit interface, while the low-affinity site is at the αγ interface. conicet.gov.ar
Table 1: Inhibitory Concentration of this compound
| Compound | Receptor Target | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| This compound | Nicotinic Acetylcholine Receptors (nAChRs) | 0.46 μM |
This table shows the reported half-maximal inhibitory concentration (IC₅₀) of this compound for nAChRs.
The antagonism of nAChRs by this compound is generally considered reversible. scispace.combiologists.com This characteristic was demonstrated in studies on the housefly lamina, where benzoquinonium reversibly blocked responses to both light and ionophoretically applied histamine (B1213489), suggesting an interaction with a novel histamine-sensitive receptor possessing nicotinic features. scispace.com In studies on cockroach motoneurons, the blocking action of benzoquinonium on acetylcholine-induced depolarization was also reversible. biologists.com Furthermore, pretreatment with a reversible antagonist like benzoquinonium could potentially protect the receptor from irreversible antagonists like α-bungarotoxin. biologists.com The reversible nature of its antagonism distinguishes it from pseudo-irreversible antagonists like α-bungarotoxin, which has very slow association and dissociation kinetics. windows.net
Receptor Binding Kinetics and Affinity Studies
Ion Channel Modulatory Actions
This compound's interaction with nAChRs extends beyond simple receptor blockade to direct modulation of the ion channel's function. probes-drugs.org This includes the paradoxical ability to activate single-channel currents while also blocking the open channel, a dual action that highlights its complex pharmacological nature. glpbio.combiomart.cn
Despite its classification as an antagonist, this compound has been shown to activate single-channel currents at neuronal nAChRs. glpbio.com In studies on fetal rat hippocampal neurons, benzoquinonium (at concentrations of 0.1-10 μM) was capable of activating single-channel currents in α-bungarotoxin-sensitive neuronal nAChRs. glpbio.com It was observed to activate various channel conductance states, with the two most common being 43 ± 3.3 pS and 30 ± 4.2 pS. glpbio.com This agonist-like activity at the single-channel level is a key feature of its mechanism, suggesting it can induce a conformational change in the receptor leading to channel opening, even if transiently. glpbio.combiomart.cn This behavior has also been observed in studies on Drosophila melanogaster larval heart, where benzoquinonium displayed agonist-like characteristics by inducing a positive chronotropic response. uky.edu
Table 2: Single-Channel Conductance States Activated by this compound in Fetal Rat Hippocampal Neurons
| Parameter | Value |
|---|---|
| Most Frequent Conductance State 1 | 43 ± 3.3 pS |
| Most Frequent Conductance State 2 | 30 ± 4.2 pS |
This table presents the two most frequently observed single-channel conductance states activated by this compound in cultured fetal rat hippocampal neurons. Data from Pereira et al., 1993. glpbio.com
The nAChR is a non-selective cation channel that, upon activation, allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺ under normal physiological conditions. windows.net Benzoquinonium has been implicated in selectively blocking certain ion-mediated responses. In the gastropod limpet Patella caerulea, benzoquinonium was shown to be a cholinergic nicotinic antagonist that specifically blocks the K⁺ mediated acetylcholine (ACh) response, while another antagonist, D-tubocurarine, which blocks the Na⁺ mediated ACh response, had no effect in certain experimental contexts. researchgate.net This suggests that benzoquinonium can differentially affect the ion flux through the nAChR, with a more pronounced effect on the potassium component of the current in this particular model system. researchgate.net
Analysis of Channel Conductance States
This compound exhibits a complex interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that the compound has a dual effect; it can activate single ion channels while also functioning to block open channels at these same receptors. tocris.com Studies have shown that benzoquinonium is capable of activating various channel conductance states. biomart.cn Among these, two specific conductance states are most frequently observed upon its application. biomart.cn This suggests a multifaceted interaction with the nAChR protein, influencing the flow of ions by not only preventing the natural ligand (acetylcholine) from binding but also by directly modulating the physical state of the ion pore itself.
Effects on Neuromuscular Transmission
This compound is recognized as a compound that effectively blocks neuromuscular transmission. medchemexpress.commedchemexpress.commedchemexpress.com Historically, it was among the nondepolarising muscle relaxants available for clinical use. nih.gov Its action at the neuromuscular junction leads to a reduction or cessation of muscle contraction in response to nerve stimulation.
The primary mechanism of benzoquinonium's neuromuscular blockade is its action as a competitive antagonist at nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction. derangedphysiology.com By binding to these receptors, it prevents acetylcholine, the endogenous neurotransmitter, from binding and initiating the depolarization of the motor endplate. derangedphysiology.com This antagonism prevents the generation of the endplate potential required to trigger a muscle action potential, resulting in muscle paralysis. nih.gov This places it in the category of nondepolarising blocking agents. nih.gov
The effects of this compound on the neuromuscular junction can be quantitatively assessed using electrophysiological techniques such as repetitive nerve stimulation (RNS). scielo.brnih.gov In the presence of a nondepolarising blocker like benzoquinonium, RNS typically reveals a progressive decrease, or "decrement," in the amplitude of the compound muscle action potential (CMAP). nih.gov This decrement occurs because, with each successive nerve impulse, less acetylcholine is released, and the antagonist (benzoquinonium) more effectively competes for the diminishing number of available receptors, leading to a failure of transmission at an increasing number of neuromuscular junctions. nih.gov A decrement greater than 10% between the first and fourth CMAP is considered abnormal and indicative of a compromised neuromuscular safety factor. nih.gov Other specialized tests like single-fiber electromyography (SFEMG) can also detect neuromuscular transmission failure by measuring variations in the timing ("jitter") between the action potentials of adjacent muscle fibers within the same motor unit. scielo.br
Mechanisms Underlying Neuromuscular Blockade
Effects on Ganglionic Transmission
In addition to its effects at the neuromuscular junction, this compound is also a potent ganglion blocker. tocris.commedchemexpress.commedchemexpress.com It interferes with neurotransmission within the autonomic ganglia, where acetylcholine also acts as the primary neurotransmitter at nicotinic receptors. cvpharmacology.com This action affects both the sympathetic and parasympathetic nervous systems. cvpharmacology.com
The mechanism for ganglionic blockade by this compound is analogous to its action at the neuromuscular junction. medchemexpress.comkarger.com It acts as a competitive antagonist of nicotinic acetylcholine receptors on the postsynaptic membranes of postganglionic neurons. cvpharmacology.com By occupying these receptors, it prevents preganglionic nerve impulses from being transmitted to the postganglionic neurons, thereby blocking the outflow of signals from the autonomic nervous system to target organs. cvpharmacology.com
nAChR Subtype Specificity and Selectivity Investigations
This compound is broadly characterized as a nicotinic acetylcholine receptor (nAChR) antagonist. tocris.commedchemexpress.com Its ability to block both neuromuscular and ganglionic transmission indicates that it is not highly selective for the specific nAChR subtypes that mediate these different functions. medchemexpress.commedchemexpress.com The nAChRs at the neuromuscular junction are primarily of the muscle type, while autonomic ganglia express various neuronal nAChR subtypes, such as those containing α4β2 and α7 subunits, which are involved in parasympathetic and sympathetic responses, respectively. nih.govnih.gov
The antagonist activity of benzoquinonium has been quantified, showing a half-maximal inhibitory concentration (IC₅₀) as detailed in the table below. This value represents its general potency against nAChRs without distinguishing between specific subtypes. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The compound's action at multiple sites suggests a broader spectrum of activity compared to more modern agents designed for higher subtype selectivity. nih.gov
Table 1: Inhibitory Potency of this compound
| Compound | Target | Inhibitory Concentration (IC₅₀) |
| This compound | Nicotinic Acetylcholine Receptors (nAChRs) | 0.46 μM |
| Data sourced from MedchemExpress. medchemexpress.commedchemexpress.commedchemexpress.com |
Differentiation between Neuronal and Muscle-Type nAChR Interactions
This compound exhibits a lack of selectivity between neuronal and muscle-type nicotinic acetylcholine receptors. windows.net It inhibits both muscle and ganglionic nAChRs with comparable potency. windows.net This non-selective action is a key characteristic of its pharmacological profile. windows.net Studies have shown that it can block neuromuscular transmission, indicating its effect on muscle-type nAChRs. medchemexpress.commedchemexpress.com Simultaneously, its ability to block ganglionic transmission points to its interaction with neuronal-type nAChRs. medchemexpress.commedchemexpress.com
In studies on fetal rat hippocampal neurons, this compound was found to activate single-channel currents in α-Bungarotoxin-sensitive neuronal nAChRs. glpbio.com Conversely, in frog muscle fibers, it acts as an open-channel blocker of the nAChR and can also activate single-channel currents that are not sensitive to α-Bungarotoxin. glpbio.com This dual activity of both activating and blocking channels highlights the complexity of its interaction with different nAChR subtypes. glpbio.com
Role of Specific nAChR Subunits (e.g., α7) in Mediated Effects
While detailed studies specifically isolating the interaction of this compound with the α7 nAChR subunit are not extensively documented in the provided results, its known effects on neuronal nAChRs suggest an interaction with various subunits that constitute these receptors. glpbio.com Neuronal nAChRs can be homopentameric, composed of α7, α8, or α9 subunits, or heteropentameric, with combinations of α2–α6 and β2–β4 subunits. frontiersin.org The finding that this compound affects α-Bungarotoxin-sensitive neuronal nAChRs is significant, as α-Bungarotoxin has a high affinity for the α7 subunit. glpbio.com
Further research is needed to fully elucidate the specific binding and functional modulation of this compound on α7-containing and other specific neuronal nAChR subunit combinations.
Comparative Pharmacological Profiling with Other Cholinergic Modulators
This compound's pharmacological actions can be better understood when compared with other agents that modulate the cholinergic system.
Comparative Studies with Muscarinic and Other Nicotinic Antagonists
This compound is classified as a nicotinic antagonist. Unlike muscarinic antagonists, which act on muscarinic acetylcholine receptors, Benzoquinonium's primary targets are the nicotinic subtypes. nih.gov Muscarinic antagonists, such as atropine (B194438) and scopolamine, primarily affect functions mediated by the parasympathetic nervous system, such as glandular secretions and smooth muscle contraction. nih.gov
In comparison to other nicotinic antagonists, Benzoquinonium's non-selective nature is a distinguishing feature. windows.net For instance, some nicotinic antagonists exhibit greater selectivity for either muscle-type or specific neuronal nAChR subtypes. windows.net The potency of Benzoquinonium has been noted as particularly effective in blocking acetylcholine responses in certain invertebrate preparations, sometimes more so than other nicotinic antagonists like d-tubocurarine and pancuronium. biologists.com
In a study on the housefly lamina, benzoquinonium was found to be a potent blocker of light-induced responses, which are mediated by a novel type of histamine-sensitive receptor with nicotinic characteristics. scispace.com In this preparation, it was more potent than other cholinergic antagonists like atropine. scispace.com
| Compound | Receptor Target | Selectivity | Primary Effect |
| This compound | Nicotinic Acetylcholine Receptors | Non-selective (Muscle and Neuronal) | Antagonist, Open-channel Blocker |
| Atropine | Muscarinic Acetylcholine Receptors | Muscarinic selective | Antagonist |
| d-Tubocurarine | Nicotinic Acetylcholine Receptors | Primarily Muscle-type | Antagonist |
Interactions with Cholinesterase Inhibitors
The interaction between this compound and cholinesterase inhibitors is of pharmacological importance. Cholinesterase inhibitors, such as neostigmine (B1678181), increase the amount of acetylcholine available at the synaptic cleft by preventing its breakdown by acetylcholinesterase. drugbank.com
Theoretically, the neuromuscular blockade induced by a competitive nicotinic antagonist like Benzoquinonium could be overcome or reversed by increasing the concentration of acetylcholine at the neuromuscular junction. karger.com Therefore, cholinesterase inhibitors like neostigmine would be expected to antagonize the effects of Benzoquinonium. karger.com However, the interaction can be complex. For example, some cholinesterase inhibitors may also have direct actions on nicotinic receptors, acting as weak agonists or even antagonists at higher concentrations. cas.cz
Studies have explored the reversal of neuromuscular blockade from agents like benzoquinonium with neostigmine, sometimes in combination with a muscarinic antagonist like atropine to counteract the muscarinic side effects of the cholinesterase inhibitor. karger.com The efficacy of this reversal would depend on the nature of the blockade and the relative concentrations of the antagonist and the accumulated acetylcholine.
Structure Activity Relationship Sar Studies and Computational Modeling
Elucidation of Molecular Determinants for Antagonistic Activity
The antagonistic properties of benzoquinonium (B1213216) dibromide are intrinsically linked to its specific molecular structure. As a quaternary ammonium (B1175870) compound, the presence of positively charged nitrogen atoms is a critical feature for its interaction with the anionic sites of nicotinic receptors. The molecule's structure, featuring a rigid benzoquinone core and two diethylbenzylammonium moieties connected by propylamino linkers, dictates its binding affinity and antagonist function.
Key molecular determinants for its antagonistic activity include:
Quaternary Ammonium Groups: The two positively charged quaternary ammonium heads are crucial for binding to the nicotinic acetylcholine (B1216132) receptor. ecronicon.net The distance between these two groups is a significant factor in its blocking action. ecronicon.net
Benzoquinone Core: The central 1,4-benzoquinone (B44022) ring provides a rigid scaffold, influencing the spatial orientation of the quaternary ammonium groups.
Linker Chains: The propylamino chains connecting the core to the ammonium groups provide a degree of flexibility, allowing the molecule to adopt a conformation suitable for receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.comlongdom.org For benzoquinonium and related compounds, QSAR studies help in understanding how variations in molecular descriptors affect their antagonistic potency at nAChRs.
QSAR models typically involve the calculation of various molecular descriptors, such as:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.
Steric descriptors: These describe the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule.
By developing mathematical models that link these descriptors to the observed biological activity (e.g., IC50 values for receptor antagonism), researchers can predict the activity of new, unsynthesized compounds. researchgate.net For a series of nAChR antagonists, QSAR can reveal the optimal values for properties like the inter-quaternary distance and the nature of the central scaffold for achieving high potency. nih.gov While specific QSAR models for benzoquinonium dibromide are not extensively detailed in the provided results, the principles of QSAR are fundamental to understanding the SAR of this class of compounds. longdom.org
Computational Chemistry and Molecular Modeling Techniques
Computational chemistry provides powerful tools to investigate the interactions between ligands like this compound and their biological targets at an atomic level. iupac.org These techniques complement experimental data and provide insights that are often difficult to obtain through other means.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. inventi.in For this compound, docking simulations can be used to model its interaction with the binding sites of the nicotinic acetylcholine receptor. scielo.br
These simulations can reveal:
Binding Pose: The specific orientation and conformation of benzoquinonium within the receptor's binding pocket.
Key Interactions: The specific amino acid residues involved in binding, including hydrogen bonds, electrostatic interactions, and van der Waals contacts. inventi.in
Binding Affinity: An estimated binding energy, which can be correlated with the compound's potency. nih.gov
By docking benzoquinonium and its analogs into a model of the nAChR, researchers can visualize how structural modifications might enhance or diminish binding, thereby guiding the design of more potent or selective antagonists. umpr.ac.id
Molecular Dynamics Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.comunimi.it An MD simulation of the benzoquinonium-nAChR complex can provide insights into:
Stability of the Complex: Assessing the stability of the docked pose over time. mdpi.com
Conformational Changes: Observing any changes in the conformation of both the ligand and the receptor upon binding.
Role of Solvent: Understanding the influence of water molecules and ions on the binding interaction. mdpi.com
MD simulations can reveal the dynamic nature of the binding process and help to refine the static picture provided by molecular docking. espublisher.com
Quantum Chemistry Calculations
Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. wavefun.comdur.ac.uk These methods can be used to calculate a variety of molecular properties for this compound with high accuracy. aps.orgnih.gov
Key applications include:
Charge Distribution: Accurately determining the partial atomic charges, which is crucial for understanding electrostatic interactions with the receptor.
Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity. researchgate.net
Electrostatic Potential: Mapping the electrostatic potential on the molecule's surface to identify regions that are likely to engage in attractive or repulsive interactions. researchgate.net
These quantum mechanical properties can be used as descriptors in QSAR studies or to parameterize the force fields used in molecular mechanics and dynamics simulations, thereby increasing the accuracy of these models. ethz.ch
Biochemical and Cellular Mechanisms
Receptor Isolation and Characterization Methodologies
The isolation and characterization of nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target of Benzoquinonium (B1213216) dibromide, are fundamental to understanding its mechanism of action. While specific protocols detailing the use of Benzoquinonium dibromide in these processes are not extensively documented, the general methodologies applied to nAChR antagonists are applicable.
Affinity Chromatography: This is a principal technique for the purification of nAChRs from tissues rich in these receptors, such as the electric organs of Torpedo species. nih.govconductscience.comresearchgate.net The method involves solubilizing the receptor from the cell membrane using detergents and then passing the resulting extract through a column containing a solid matrix to which a specific ligand is covalently attached. conductscience.comthermofisher.com For nAChRs, ligands like α-cobratoxin or other snake α-neurotoxins are often employed due to their high affinity and specificity for the receptor. nih.gov The receptor binds to the immobilized ligand, and after washing away non-bound components, the purified receptor can be eluted by altering the buffer conditions, for example, by using a competing ligand or changing the pH. thermofisher.comnih.gov
Photoaffinity Labeling: To identify the specific binding sites of ligands such as this compound on the nAChR, photoaffinity labeling is a powerful technique. nih.govacs.orgcapes.gov.brpnas.orgnih.gov This method utilizes a photolabile analog of the ligand of interest. Upon exposure to ultraviolet light, this analog forms a covalent bond with the receptor at its binding site. nih.govacs.org Subsequent analysis of the receptor protein, for instance through protein sequencing or mass spectrometry, can then pinpoint the exact amino acid residues involved in the interaction, thereby providing high-resolution information about the ligand-binding pocket. pnas.org
Reconstitution into Lipid Bilayers: Following purification, the functional properties of the nAChR can be meticulously studied by reconstituting the receptor into artificial lipid bilayers. frontiersin.orgsemanticscholar.orgnih.gov This technique allows for the investigation of the receptor's ion channel activity in a highly controlled environment, devoid of other cellular components that might influence its function. semanticscholar.orgnih.gov The purified receptor is incorporated into vesicles made of a known lipid composition. These vesicles can then be used to form planar lipid bilayers, which are amenable to electrophysiological recordings to characterize how antagonists like this compound modulate receptor function at the single-channel level. semanticscholar.orgnih.gov
Radioligand Binding Assays for Receptor Occupancy and Affinity
Radioligand binding assays are indispensable for quantifying the affinity of this compound for nAChRs and determining its receptor occupancy. unc.edufrontiersin.orgresearchgate.netscienceopen.com These assays employ a radiolabeled ligand that binds with high specificity to the receptor.
A standard protocol for a competition binding assay to determine the affinity of a non-radiolabeled antagonist like this compound typically involves the following steps: snmjournals.org
Membrane Preparation: Membranes rich in nAChRs are prepared from either animal tissues (e.g., rat brain) or cultured cells that have been engineered to express a specific nAChR subtype. frontiersin.orgguidetopharmacology.org The tissue or cells are homogenized, and the membrane fraction containing the receptors is isolated through centrifugation. snmjournals.orgguidetopharmacology.org
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled nAChR ligand, such as [³H]-epibatidine, along with varying concentrations of the unlabeled competing compound, in this case, this compound. frontiersin.orgsnmjournals.org
Separation of Bound and Free Ligand: Once the binding reaction reaches equilibrium, the membrane-bound radioligand must be separated from the unbound radioligand in the solution. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through. unc.edu
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
Data Analysis: From the data, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This IC₅₀ value can then be converted to the inhibition constant (Ki), a true measure of affinity, using the Cheng-Prusoff equation. This equation corrects for the concentration and affinity of the radioligand used in the assay. This compound is recognized as a nicotinic acetylcholine receptor (nAChR) antagonist with a reported IC₅₀ of 0.46 μM. medchemexpress.commedchemexpress.com
Modulation of Intracellular Signaling Pathways
As a non-selective nAChR antagonist, this compound can interfere with the intracellular signaling cascades that are normally initiated by the binding of acetylcholine or other nicotinic agonists.
Effects on Protein Phosphorylation Events (e.g., Akt)
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates fundamental cellular processes such as survival, proliferation, and metabolism. The activation of certain nAChR subtypes by agonists like nicotine (B1678760) has been demonstrated to lead to the phosphorylation and subsequent activation of the protein kinase Akt. nih.govjci.orgacs.orgspandidos-publications.com
Research has shown that non-selective nAChR antagonists can effectively inhibit this nicotine-induced phosphorylation of Akt. nih.govresearchgate.net This indicates that by blocking the nAChR, a compound like this compound can prevent the downstream activation of the PI3K/Akt pathway that would otherwise be triggered by nicotinic agonists. The inhibition of Akt phosphorylation is a direct consequence of the antagonist preventing the initial conformational change in the receptor that is necessary to initiate the signaling cascade. nih.gov This interruption of Akt signaling can have profound effects on the cellular processes it governs, including apoptosis and cell growth. acs.orgspandidos-publications.com
Comparative Neuropharmacology in Diverse Biological Systems
The pharmacological effects of this compound have been investigated across a range of biological systems, providing insights into its impact on neuromuscular and synaptic transmission in different animal phyla.
Studies in Invertebrate Models (e.g., Annelids, Nematodes, Gastropods)
Invertebrate models have proven valuable in delineating the pharmacological profile of this compound.
Annelids: In annelids, where acetylcholine functions as the primary excitatory neuromuscular transmitter, the acetylcholine receptor on the body wall muscle is characterized as nicotinic-like. nih.govresearchgate.net Benzoquinonium has been effectively used as an antagonist to block the physiological effects of acetylcholine in these preparations.
Nematodes: In the parasitic nematode Ascaris suum, acetylcholine also serves as the excitatory transmitter at the neuromuscular junction. biologists.com Studies have identified Benzoquinonium as a potent antagonist of the nicotinic acetylcholine receptor on the somatic muscle cells of this organism. nih.govbiologists.comnih.gov In this system, it has been shown to be more effective than many other classical nicotinic antagonists. nih.govbiologists.com
Gastropods: In gastropod molluscs, Benzoquinonium has been employed to block cholinergic transmission. For example, in the limpet Patella caerulea, it was demonstrated to prevent the cessation of heartbeat (acardia) induced under certain experimental conditions, highlighting its role as a cholinergic antagonist. researchgate.net It has also been utilized to block inhibitory cholinergic responses in the heart of the bivalve Mercenaria mercenaria and in the anterior byssal retractor muscle of Mytilus. biologists.com Furthermore, in the cockroach (Periplaneta americana), Benzoquinonium was found to be an effective antagonist at nicotinic cholinergic receptors on the cell body membrane of a fast coxal depressor motoneuron. biologists.comscispace.com
Table 1: Effects of this compound in Invertebrate Models
| Model Organism | System/Tissue | Observed Effect | Reference(s) |
|---|---|---|---|
| Annelids | Body wall muscle | Antagonism of nicotinic-like acetylcholine receptors. | nih.govresearchgate.net |
| Ascaris suum (Nematode) | Somatic muscle cells | Potent antagonist of nicotinic acetylcholine receptors. | nih.govbiologists.comnih.gov |
| Patella caerulea (Gastropod) | Heart | Blocks cholinergic-mediated acardia. | researchgate.net |
| Mercenaria mercenaria (Bivalve) | Heart | Blocks inhibitory cholinergic responses. | biologists.com |
| Mytilus (Bivalve) | Anterior byssal retractor muscle | Blocks acetylcholine responses. | |
| Periplaneta americana (Insect) | Motoneuron | Effective nicotinic cholinergic antagonist. | biologists.comscispace.com |
Investigations in Vertebrate Models (e.g., Avian, Mammalian)
In vertebrate models, research on this compound has predominantly centered on its neuromuscular and ganglionic blocking activities.
Avian Models: In the hen, Benzoquinonium induces a neuromuscular paralysis that is characteristic of a curare-like, non-depolarizing mechanism of action. It has been a useful tool in studies comparing the nuances of neuromuscular transmission between avian and mammalian species. scispace.com
Mammalian Models: In cats, Benzoquinonium functions as a non-depolarizing neuromuscular blocking agent, resulting in a flaccid paralysis. In addition to its effects at the neuromuscular junction, it also demonstrates ganglionic blocking activity. medchemexpress.com An interesting observation in the cat, which distinguishes it from the hen, is that Benzoquinonium also prevents the effects of anticholinesterase agents, suggesting a more complex interaction with the cholinergic system in mammals.
Table 2: Effects of this compound in Vertebrate Models
| Model Organism | System/Tissue | Observed Effect | Reference(s) |
|---|---|---|---|
| Hen (Avian) | Gastrocnemius muscle | Curare-like neuromuscular paralysis (non-depolarizing block). | scispace.com |
| Cat (Mammalian) | Tibialis anterior and soleus muscles | Non-depolarizing neuromuscular blockade; ganglionic blockade. | medchemexpress.com |
Advanced Analytical Methodologies for Benzoquinonium Dibromide
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the separation and purification of benzoquinonium (B1213216) dibromide from complex matrices. Given its ionic and relatively polar nature, specific chromatographic techniques are employed to achieve optimal resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and quality control of benzoquinonium dibromide. Certificates of Analysis for commercial batches of this compound confirm that HPLC is routinely used to establish purity, often demonstrating a purity level exceeding 98%. biocrick.com
While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, a suitable method can be designed based on its chemical properties and on established methods for similar benzoquinone derivatives. researchgate.net A reverse-phase HPLC approach would be appropriate, utilizing a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. Due to the compound's ionic nature, an ion-pairing agent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) might be added to the mobile phase to improve peak shape and retention. Detection is typically achieved using a UV detector set at a wavelength corresponding to the absorbance maximum of the benzoquinone chromophore. researchgate.net
Table 1: Representative HPLC Parameters for Benzoquinone Derivatives
| Parameter | Value/Type |
|---|---|
| Column | Reverse-Phase C18 (e.g., ODS-80Ts, 5 µm, 4.6 × 250 mm) |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., 5% acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at ~290 nm |
| Ion-Pairing Agent | Optional: TFA or HFBA for improved peak symmetry |
This table presents typical parameters based on methods for related compounds and serves as a guideline for developing a specific method for this compound. researchgate.net
The coupling of HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for the definitive identification and sensitive quantification of this compound. The molecular weight of this compound is 706.6 g/mol , corresponding to the chemical formula C₃₄H₅₀Br₂N₄O₂.
The mass spectrum of this compound is expected to be highly characteristic due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). docbrown.info Consequently, the molecular ion (M⁺) of the intact dicationic benzoquinonium moiety (C₃₄H₅₀N₄O₂²⁺, m/z = 273.2) would not show this pattern, but fragments containing one or both bromide counter-ions would. More commonly in electrospray ionization (ESI-MS), the intact molecule would be observed as the dication.
A key feature in the mass spectrum of any fragment containing both bromine atoms would be a distinctive "triplet" pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. docbrown.info Fragments containing a single bromine atom would exhibit a "doublet" pattern (M, M+2) with an intensity ratio of roughly 1:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments during mass spectrometric analysis.
High-Performance Liquid Chromatography (HPLC) Applications
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its electronic structure and the connectivity of its atoms.
UV-Visible spectroscopy is used to characterize the electronic transitions within the this compound molecule. The key chromophore responsible for its UV-Vis absorption is the p-benzoquinone ring system. Studies on 1,4-benzoquinone (B44022) show characteristic absorption bands in the UV and visible regions. conicet.gov.arresearchgate.net
The primary absorption is due to π → π* transitions within the conjugated system, typically occurring at shorter wavelengths with high intensity. A lower intensity n → π* transition, involving the non-bonding electrons of the carbonyl oxygens, is expected at longer wavelengths. msu.edu The presence of amino substituents on the benzoquinone ring in this compound would be expected to shift the absorption maxima (a bathochromic or red shift) compared to unsubstituted 1,4-benzoquinone. The UV spectrum is a valuable tool for quantitative analysis, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law.
Table 2: Expected UV-Visible Absorption for this compound
| Transition Type | Approximate Wavelength Range (nm) | Relative Intensity |
|---|---|---|
| π → π * | 250 - 350 | High |
| n → π * | 400 - 500 | Low |
These values are estimations based on the 1,4-benzoquinone chromophore and the influence of substituents. conicet.gov.arresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Product analysis confirms that the NMR spectrum is consistent with the expected structure. biocrick.com Both ¹H NMR and ¹³C NMR provide a wealth of information.
In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment:
Aromatic/Quinone Protons: The protons on the benzoquinone ring would appear in the vinylic/aromatic region.
Aliphatic Protons: The protons of the propyl chains connecting the quinone nitrogens to the benzylic nitrogens would show characteristic multiplets.
Benzylic and Ethyl Protons: The protons on the benzyl (B1604629) groups and the ethyl groups attached to the quaternary nitrogens would have distinct chemical shifts, with the benzylic protons appearing further downfield.
In the ¹³C NMR spectrum, signals would correspond to:
Carbonyl Carbons: The C=O carbons of the quinone ring would be the most downfield signals.
Aromatic/Quinone Carbons: The sp² hybridized carbons of the benzoquinone and benzene (B151609) rings.
Aliphatic Carbons: The sp³ hybridized carbons of the propyl, ethyl, and benzylic groups.
Applications of UV-Visible Spectroscopy
Electrophysiological Techniques
Beyond chemical structure, the functional activity of this compound is paramount to its characterization. As a known antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), its biological effects are primarily assessed using electrophysiological techniques. medchemexpress.com These methods measure changes in ion flow across cell membranes in response to neurotransmitters like acetylcholine.
In typical electrophysiological assays, such as two-electrode voltage clamp or patch-clamp recordings from cells expressing nAChRs (e.g., Xenopus oocytes or cultured neurons), the application of acetylcholine induces an inward current. The antagonistic effect of this compound is quantified by its ability to inhibit this acetylcholine-induced current. Such studies have determined that this compound acts as a nicotinic antagonist and can block the open channel of the receptor. These functional assays are critical for determining the potency (e.g., IC₅₀ value) and mechanism of action of the compound at its biological target. medchemexpress.com
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp electrophysiology is a highly sophisticated technique that allows for the measurement of ionic currents flowing through individual ion channels in a patch of cell membrane. moleculardevices.com This method, which was foundational in understanding ion channel mechanisms at a molecular level, provides unparalleled detail on how a substance interacts with a channel's function. researchgate.netnih.gov The technique involves forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, which electrically isolates a small patch of the membrane. moleculardevices.com This allows for the precise control of the membrane potential (voltage-clamp) and the recording of the minute electrical currents that represent the opening and closing of single ion channels. moleculardevices.comnih.gov
In the study of this compound, single-channel analysis has been crucial in elucidating its complex mechanism of action at nicotinic acetylcholine receptors (nAChRs). tocris.com Research has revealed a dual effect: the compound can activate the ion channel directly, but it also blocks the channel once it is in the open conformation. tocris.com This means that benzoquinonium can initiate the flow of ions through the nAChR, but then quickly obstructs that same channel, preventing further ion passage. This action as both an agonist (channel activator) and an open-channel blocker is a key finding derived from single-channel electrophysiological studies. tocris.com This dualistic behavior distinguishes it from simple competitive antagonists that only prevent channel activation.
Table 1: Summary of this compound's Effects at the Single-Channel Level
| Parameter | Finding | Significance |
| Channel Activation | Activates single nAChR channels directly. tocris.com | Demonstrates agonist properties. |
| Channel Blockade | Blocks the open conformation of nAChR channels. tocris.com | Characterizes it as an open-channel blocker. |
| Overall Mechanism | Nicotinic antagonist and ganglion blocker. tocris.com | Explains its functional effect of inhibiting neuromuscular transmission. |
Electromyography for Neuromuscular Function Assessment
Electromyography (EMG) is a diagnostic technique used to assess the health of muscles and the nerve cells that control them (motor neurons). msd.com.br It works by recording the electrical activity produced by skeletal muscles, known as the compound muscle action potential (CMAP), in response to nerve stimulation. apsf.org In pharmacological research, EMG is a vital tool for quantifying the effects of neuromuscular blocking agents. nih.gov A common method involves repetitive nerve stimulation, such as the "train-of-four" (TOF) stimulus, where four successive electrical pulses are delivered to a nerve. nih.gov The progressive decrease (or "fade") in the muscle's response to these four pulses is a hallmark of non-depolarizing neuromuscular blockers and can be used to quantify the degree of blockade. nih.gov
Studies on the effects of benzoquinonium have utilized EMG to characterize its neuromuscular blocking properties. Early research in animal models, such as the cat and hen, demonstrated that benzoquinonium chloride produces a paralysis of neuromuscular transmission. nih.govmedchemexpress.com These foundational studies established its action as a neuromuscular blocker. nih.gov
More specific applications include its use in research on experimental autoimmune myasthenia gravis (EAMG), an animal model for the human autoimmune disease myasthenia gravis. nih.gov In these studies, EMG is employed as a quantitative measure to confirm muscle weakness by demonstrating decremental responses to repetitive nerve stimulation. researchgate.netnih.gov Furthermore, benzoquinonium is used in related biochemical assays (radioimmunoassays) on muscle tissue from these animals to protect acetylcholine-binding sites during the quantification of acetylcholine receptor (AChR) levels, directly linking the compound to the functional assessment of the neuromuscular junction. nih.gov
Table 2: Research Findings Using Electromyography and Related Neuromuscular Assessments
| Subject | Muscle(s) Studied | Key Finding | Reference |
| Cat | Tibialis anterior, Soleus | Produces a curare-like neuromuscular paralysis. | nih.gov |
| Hen | Gastrocnemius | Produces a curare-like neuromuscular paralysis. | nih.gov |
| Mouse (EAMG Model) | Gastrocnemius | EMG is used to confirm muscle weakness via decremental response to nerve stimulation in a model where benzoquinonium is used for receptor analysis. | researchgate.netnih.gov |
Other Physico-chemical Analytical Approaches
Beyond electrophysiological assessments, a variety of other analytical methods are employed to characterize this compound and study its interactions. These techniques are essential for confirming the compound's identity, purity, and for its use in other experimental contexts.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is used as a standard quality control method to determine its purity, with certificates of analysis indicating a purity of greater than 98%. biocrick.com Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool used to elucidate the molecular structure of the compound, with analytical data confirming that the NMR spectrum is consistent with the established structure of this compound. biocrick.com
Spectroscopic methods are also applicable. Given that the structure of benzoquinonium contains a 1,4-benzoquinone moiety, which is a known chromophore, UV-Visible (UV-Vis) spectrophotometry can be utilized. conicet.gov.arresearchgate.net This technique measures the absorption of light in the ultraviolet and visible regions and can be used to analyze compounds containing chromophoric groups. upi.edu
In cellular and biochemical research, more specialized analytical methods have been used. Flow cytometry, a technique that analyzes the physical and chemical characteristics of particles (such as cells) as they pass through a laser, has been employed in studies that included this compound. thermofisher.com In these high-throughput analyses, flow cytometry was used to assess multiple parameters of cell health, such as apoptosis and mitochondrial stress, in response to a library of compounds that included benzoquinonium. thermofisher.compnas.org Additionally, radioimmunoassays have been utilized in the context of myasthenia gravis research. In these experiments, benzoquinonium was used to protect the binding sites of acetylcholine receptors during the quantification of receptor concentration using radiolabeled α-bungarotoxin. nih.gov
Table 3: Summary of Other Analytical Methodologies for this compound
| Analytical Method | Application | Finding/Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | Used to confirm the purity of the compound (e.g., >98%). | biocrick.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Confirms that the chemical structure is consistent with this compound. | biocrick.com |
| Flow Cytometry | Cellular Analysis | Included in compound library screening to assess multiparametric effects on cell health and signaling pathways (e.g., apoptosis, Akt phosphorylation). | thermofisher.compnas.orgharvard.edu |
| Radioimmunoassay (RIA) | Receptor Quantification | Used to protect acetylcholine receptor binding sites during quantification with [125I]α-bungarotoxin in muscle extracts. | nih.gov |
| UV-Visible Spectrophotometry | Spectroscopic Analysis | Applicable for analysis due to the presence of the benzoquinone chromophore in its structure. | conicet.gov.arresearchgate.net |
Applications of Benzoquinonium Dibromide in Academic Research Paradigms
Role as a Pharmacological Research Tool
As a pharmacological research tool, benzoquinonium (B1213216) dibromide has been instrumental in elucidating the function of nicotinic acetylcholine (B1216132) receptors (nAChRs) and other ion channels. medchemexpress.com
Probing the Physiology and Pathology of Nicotinic Receptors
Benzoquinonium dibromide is recognized as a nicotinic acetylcholine receptor (nAChR) antagonist, meaning it blocks the action of acetylcholine at these receptors. medchemexpress.comebi.ac.uk This antagonistic property makes it a key ligand for studying the diverse structure and function of nAChRs. Nicotinic receptors are a part of the cys-loop family of ligand-gated ion channels and are crucial for various physiological functions, including skeletal muscle contraction at the neuromuscular junction and fast excitatory transmission in the autonomic nervous system. windows.net
The compound has been used to investigate the role of nAChRs in cardiac physiology. uky.edu Research has shown that this compound can inhibit both muscle and ganglionic nAChRs with similar potency. windows.net It has been utilized in studies to understand the effects of nicotine (B1678760) on cellular pathways, where it was shown to inhibit nicotine-induced upregulation of Akt phosphorylation, a key signaling molecule. pnas.org This highlights its utility in dissecting the signaling cascades initiated by nAChR activation.
The binding of ligands like this compound can trigger conformational changes in nAChRs, influencing their resting, open, and desensitized states. frontiersin.org This is critical for understanding the molecular basis of synaptic transmission and how it can be modulated. In the context of pathology, dysfunction of nAChRs is implicated in various neurological disorders, and this compound serves as a tool to explore these disease states. frontiersin.org
Investigating Ion Channel Function and Dysregulation
This compound's utility extends to the broader study of ion channels. While it is a known nicotinic antagonist, it also exhibits complex interactions with the ion channel itself, with evidence suggesting it can activate single channels but also block open channels at nicotinic receptors. This dual action provides a unique mechanism to probe the gating and permeation properties of these channels.
Ligand-gated ion channels, including nAChRs, are essential for cellular homeostasis and are implicated in numerous diseases when their function is dysregulated. nih.govmedchemexpress.com this compound is listed as a select pharmacologic antagonist for nAChRs, which are permeable to sodium, potassium, and sometimes calcium ions. nih.gov Its ability to block these channels allows researchers to study the physiological consequences of inhibiting ion flow through nAChRs in various tissues.
The compound's effects are not limited to the peripheral nervous system. In the central nervous system, cholinergic systems play a significant role in mood and cognitive functions. nih.gov While not directly studying benzoquinonium, research on cholinergic antagonists, in general, sheds light on the importance of blocking cholinergic receptors to understand conditions like depression. nih.gov Furthermore, cholinergic overstimulation, which can be modeled in research settings, leads to a cascade of effects due to the excessive activation of both muscarinic and nicotinic receptors. nih.govnih.govwikem.org By blocking nicotinic receptors, this compound can help to isolate the effects mediated by this specific receptor subtype during cholinergic crisis models. nih.govwikem.orgwikipedia.org
Preclinical Research in Disease Models
This compound has found significant application in preclinical research, particularly in the study of autoimmune diseases affecting the neuromuscular junction and in models of cholinergic toxicity.
Contributions to Experimental Autoimmune Myasthenia Gravis (EAMG) Research
Experimental autoimmune myasthenia gravis (EAMG) is the primary animal model for myasthenia gravis, an autoimmune disorder characterized by muscle weakness due to antibodies targeting acetylcholine receptors. researchgate.net In EAMG research, this compound is used in radioimmunoassays to measure the content of muscle AChR. researchgate.netnih.gov Specifically, it is used to protect the acetylcholine-binding sites on the receptor during the assay, ensuring accurate quantification of the receptors that are not blocked by autoantibodies. researchgate.netsci-hub.st
The EAMG model is induced by immunizing animals with purified AChR, leading to the production of anti-AChR antibodies and a subsequent reduction in muscle AChR numbers, which is the primary pathology of the disease. researchgate.netnih.govgwu.edu The use of benzoquinonium in the quantification of AChR is a critical step in evaluating the severity of the disease and the efficacy of potential therapies in preclinical studies. researchgate.netnih.gov
Use in Studies of Cholinergic Overstimulation and Neuromuscular Protection
Cholinergic crisis is a state of excessive cholinergic stimulation at the neuromuscular junction, which can be induced by various agents, including organophosphorus compounds. nih.govresearchgate.net This condition leads to an accumulation of acetylcholine and overstimulation of both nicotinic and muscarinic receptors. nih.govnih.gov this compound, by acting as a nicotinic antagonist, can be used in research to differentiate the effects of nicotinic versus muscarinic receptor overstimulation. wikem.orgwikipedia.org
In studies of neuromuscular protection, particularly against organophosphorus intoxication, understanding the role of different receptor subtypes is crucial. researchgate.net While not a direct countermeasure, benzoquinonium's ability to block nicotinic receptors allows researchers to investigate the specific contribution of these receptors to the pathology of cholinergic overstimulation and to explore potential protective strategies that target the nicotinic system.
Advancing Neuropharmacological Theory and Understanding of Cholinergic Systems
The use of this compound in research has contributed significantly to the broader understanding of neuropharmacology and the intricate workings of cholinergic systems. medchemexpress.comwindows.net The cholinergic system is fundamental to numerous functions, including cognition, and its dysfunction is a hallmark of diseases like Alzheimer's. mdpi.comnih.gov
By providing a means to selectively block nicotinic receptors, this compound has helped to delineate the distinct roles of nicotinic and muscarinic receptors in the central and peripheral nervous systems. ebi.ac.ukwindows.net It has aided in characterizing the diversity of nAChR subtypes and their distribution. windows.netfrontiersin.org For instance, research has shown that different nAChR subunits are expressed throughout the brain and have distinct and overlapping patterns. windows.net
The compound's historical use as a muscle relaxant in the 1950s provided early insights into the function of muscle nAChRs. windows.net Subsequent research has built upon this foundation, using this compound and other cholinergic ligands to map out the complexities of cholinergic neurotransmission. medchemexpress.comwindows.net This includes understanding how nAChRs are involved in synaptic plasticity and cognitive processes. frontiersin.org The ongoing study of cholinergic systems, facilitated by tools like this compound, continues to be a vital area of research for developing therapies for a range of neurological and psychiatric disorders. mdpi.comnih.gov
Integration in Cellular and Biochemical Assay Development
This compound's established role as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) makes it a valuable molecular probe in the development and execution of various cellular and biochemical assays. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Its ability to block specific receptor-mediated signaling pathways allows researchers to investigate cellular mechanisms, identify receptor involvement, and develop novel analytical methods. pnas.orgnih.govscispace.com
In cellular assays, this compound is utilized to dissect complex signaling cascades. A notable example is its application in studies of neutrophil apoptosis. Research has shown that cigarette smoke extract and nicotine can delay the spontaneous death of neutrophils by suppressing the deactivation of the Akt signaling pathway. harvard.edu To determine if this effect was mediated by nAChRs, this compound was introduced into the cellular assay as a nonselective nAChR antagonist. pnas.orgharvard.edu The experiments demonstrated that this compound, at a concentration of 10 μM, effectively inhibited the nicotine-induced upregulation of Akt phosphorylation, confirming the involvement of nAChRs in this anti-apoptotic signaling pathway. pnas.org
Table 1: Effect of this compound on Nicotine-Induced Akt Phosphorylation in Human Neutrophils
| Treatment Condition | Inhibitor (Concentration) | Outcome on Akt Phosphorylation | Reference |
|---|---|---|---|
| Nicotine (1 μM) | None | Upregulation | pnas.org |
The compound also serves as a critical tool in electrophysiological and biochemical assays designed to characterize neurotransmitter systems. In studies of the housefly (Musca domestica) visual system, benzoquinonium was employed to investigate the identity of the photoreceptor neurotransmitter. scispace.com Researchers used a multi-barreled ionophoretic pipette to apply various antagonists while recording from large monopolar cells (LMCs). scispace.com Benzoquinonium proved to be the most potent antagonist tested, effectively and reversibly blocking the LMC responses to both light and exogenously applied histamine (B1213489), which supported the hypothesis that histamine is the primary neurotransmitter in insect photoreceptors. scispace.com
Furthermore, this compound has been integrated into the development of novel in vitro diagnostic assays. For instance, it was used in the development of a potency assay for antivenoms against the Thai monocled cobra (Naja kaouthia). nih.gov The assay is based on the binding competition between the snake's postsynaptic neurotoxins and the antivenom antibodies for purified nAChRs. nih.gov Benzoquinonium's known interaction with nAChRs makes it a relevant reference compound in such assay systems that rely on receptor-ligand binding dynamics.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetylcholine |
| Akt |
| Atropine (B194438) |
| This compound |
| Cimetidine |
| Gallamine |
| Hexamethonium |
| Histamine |
| Mecamylamine |
| Metiamide |
| Methyllycaconitine |
| Nicotine |
Future Research Directions and Emerging Avenues
Development of More Potent and Selective Benzoquinonium (B1213216) Analogs
Future research could focus on synthesizing and evaluating new analogs of benzoquinonium. By modifying the alkyl chains on the quaternary nitrogens or altering the spacer connecting the two cationic heads, it may be possible to develop new compounds with greater potency or selectivity for specific nAChR subtypes. mdpi.com Studies on other bis-QACs have shown that such modifications can significantly impact biological activity. researchgate.net
Advanced Computational Design of Novel Cholinergic Modulators
Computational modeling and molecular docking techniques are powerful tools for designing new drugs. These methods could be used to simulate the interaction of benzoquinonium-like structures with the nAChR. rndsystems.com This would allow for the rational design of novel modulators with optimized binding affinities and specific actions (e.g., antagonist vs. agonist) at different cholinergic receptor subtypes.
Exploration of Non-Classical Receptor Interactions and Downstream Effects
While the primary action of benzoquinonium is at the nAChR ion channel, further research could explore potential non-classical interactions. This includes investigating its effects on downstream signaling pathways that are modulated by nAChR activation or blockade. rndsystems.com Understanding these broader cellular effects could reveal new aspects of cholinergic signaling.
Elucidating Broader Physiological Roles Beyond Neuromuscular and Ganglionic Systems
Nicotinic receptors are found on a wide variety of non-neuronal cells, including immune and endothelial cells, where they can respond to acetylcholine (B1216132) in a paracrine fashion. windows.net Research using tools like benzoquinonium could help to elucidate the physiological roles of these receptors outside of the classical nervous system, potentially uncovering new therapeutic targets for a range of conditions.
Q & A
Q. What is the primary pharmacological mechanism of benzoquinonium dibromide, and how is this characterized experimentally?
this compound acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), blocking neuromuscular and ganglionic transmission. Its mechanism is typically characterized using in vitro assays such as radioligand binding studies with α-bungarotoxin (a selective nAChR antagonist) and electrophysiological recordings of end-plate potentials (EPPs) in isolated nerve-muscle preparations. For example, its IC₅₀ of 0.46 μM against nAChRs is determined via competitive binding assays .
Q. How is this compound utilized in standard protocols for quantifying acetylcholine receptor (AChR) density?
In autoimmune myasthenia gravis models, benzoquinonium is used to protect AChR-binding sites during radiolabeling with ¹²⁵I-α-bungarotoxin. Researchers incubate muscle extracts with benzoquinonium (0.001 M final concentration) to block non-specific binding, followed by centrifugation to separate bound and free toxin. The specific activity of the toxin and counts per minute (CPM) are used to calculate AChR loss .
Q. What species-specific considerations are critical when extrapolating benzoquinonium potency data to human applications?
Non-human primates (e.g., monkeys) provide the closest potency estimates to humans, while rodents like rabbits overestimate potency by up to 4.5-fold. For instance, benzoquinonium’s potency in monkeys aligns with clinical observations in humans, whereas data from pigeons or mice are less reliable due to interspecies variability in nAChR subtypes and drug metabolism .
Advanced Research Questions
Q. How do experimental results reconcile contradictions in benzoquinonium’s pre- vs. post-junctional effects on synaptic transmission?
Benzoquinonium exhibits dual actions: it reduces post-junctional EPP amplitude (via nAChR blockade) and pre-junctionally inhibits quantal content (neurotransmitter release). Advanced electrophysiological protocols, such as paired-pulse facilitation and quantal analysis, are used to distinguish these effects. For example, at 2.0 μM, benzoquinonium reduces quantal content to 68% of control values while halving EPP amplitude, indicating stronger post-junctional blockade .
Q. What methodological refinements are required to study benzoquinonium’s ganglion-blocking activity in autonomic nervous system models?
Isolated ganglion preparations (e.g., rat superior cervical ganglion) are perfused with benzoquinonium while measuring postsynaptic potentials evoked by preganglionic nerve stimulation. To isolate ganglionic effects, researchers often co-administer selective muscarinic antagonists (e.g., atropine) to rule out parasympathetic cross-talk. Dose-response curves are compared to classic ganglion blockers like hexamethonium .
Q. How can researchers address discrepancies in potency data across studies using benzoquinonium as a neuromuscular blocker?
Variability arises from differences in species, tissue preparation (e.g., nerve-muscle vs. cell-based assays), and assay conditions (e.g., temperature, ion concentrations). Standardizing protocols—such as using Ringer’s solution at 37°C for amphibian nerve-muscle preparations—reduces inconsistency. Meta-analyses of IC₅₀ values from multiple studies (e.g., 0.46 μM in HY-B1552B assays vs. 0.33 μM in mouse diaphragm) help identify outliers .
Q. What experimental strategies validate benzoquinonium’s specificity for nAChRs over other ion channels or receptors?
Selectivity is tested via cross-screening against related targets (e.g., muscarinic AChRs, voltage-gated Na⁺/K⁺ channels) using patch-clamp electrophysiology or fluorescence-based flux assays. For example, benzoquinonium shows no significant activity against L-Hyoscyamine-sensitive muscarinic receptors at concentrations ≤10 μM, confirming nAChR specificity .
Methodological Considerations
Q. How is this compound integrated into competitive binding assays for AChR antagonist discovery?
In high-throughput screens, benzoquinonium serves as a reference compound. Test compounds are co-incubated with ¹²⁵I-α-bungarotoxin and benzoquinonium (1–10 μM) in AChR-rich membranes (e.g., from Torpedo californica). Displacement of ≥50% toxin binding relative to benzoquinonium indicates promising antagonism. Data are normalized to benzoquinonium’s IC₅₀ for potency comparisons .
Q. What in vivo models best recapitulate benzoquinonium’s clinical effects on neuromuscular transmission?
Anesthetized non-human primates (e.g., rhesus macaques) are ideal for dose-response studies, as their nAChR pharmacology mirrors humans. Measurements include twitch tension in response to nerve stimulation and arterial blood gas analysis to monitor respiratory depression—a critical endpoint for translational relevance .
Data Interpretation and Conflict Resolution
Q. How should researchers interpret conflicting reports on benzoquinonium’s potency relative to d-tubocurarine?
Discrepancies often stem from assay design. For instance, benzoquinonium is twice as potent as d-tubocurarine in post-junctional blockade (reducing EPP amplitude by 50% at 1.0 μM vs. 2.0 μM for d-tubocurarine). However, in whole-animal models, species-specific metabolism and plasma protein binding alter effective concentrations. Cross-study comparisons require normalizing data to positive controls (e.g., pancuronium dibromide) .
Q. What statistical approaches mitigate variability in benzoquinonium’s quantal content inhibition across experimental replicates?
Non-linear regression models (e.g., Hill equations) are applied to dose-response data, with 95% confidence intervals for IC₅₀ values. Outliers are identified via Grubbs’ test, and variability is minimized by using genetically homogeneous animal strains (e.g., C57BL/6 mice) and standardized buffer conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
